4-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione
CAS No.: 899782-77-5
Cat. No.: VC11901127
Molecular Formula: C28H30N2O2S
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899782-77-5 |
|---|---|
| Molecular Formula | C28H30N2O2S |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | 4-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
| Standard InChI | InChI=1S/C28H30N2O2S/c1-17-10-11-19(3)21(14-17)16-29-27-25(23-8-6-5-7-9-24(23)33-27)26(31)30(28(29)32)22-13-12-18(2)20(4)15-22/h10-15H,5-9,16H2,1-4H3 |
| Standard InChI Key | MEAKOYCCDIFGJS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC(=C(C=C5)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC(=C(C=C5)C)C |
Introduction
The compound 4-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione is a complex organic molecule belonging to the class of heterocyclic compounds. It features a unique bicyclic structure, incorporating a thiazole ring and a diazatricyclo framework, which are characteristic of its intricate molecular architecture. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may interact with biological targets.
Molecular Characteristics
-
Molecular Formula: C27H28N2O2S
-
CAS Number: Not explicitly mentioned in the provided sources, but related compounds often have specific CAS numbers for identification.
-
Classification: Heterocyclic compounds, specifically diazines and thiazoles.
| Property | Description |
|---|---|
| Molecular Formula | C27H28N2O2S |
| CAS Number | Not specified |
| Classification | Heterocyclic compounds (diazines and thiazoles) |
Potential Applications
Compounds with similar structures to 4-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione are of interest in medicinal chemistry due to their potential biological activities. These activities can include interactions with enzymes and receptors, which may lead to applications in drug development for various diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume